![molecular formula C22H19N3OS3 B11131631 (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11131631.png)
(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description
(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H19N3OS3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a thiazolidinone core with a pyrazole moiety, which is critical for its biological activity. The presence of sulfur in the thiazolidinone ring and the phenyl groups enhances its interaction with biological targets.
Biological Activity Overview
Thiazolidinone derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Thiazolidinones exhibit significant antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Properties : These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives act as COX inhibitors, reducing inflammation and pain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 (Colon Cancer) | 15.2 | Induction of apoptosis via caspase activation |
MCF7 (Breast Cancer) | 12.8 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.5 | DNA intercalation leading to cell death |
These findings suggest that the compound may inhibit cancer cell proliferation through multiple pathways.
Antimicrobial Activity
The antimicrobial efficacy has been tested against various strains:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 20 | 16 µg/mL |
Candida albicans | 15 | 64 µg/mL |
The results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that thiazolidinone derivatives can reduce prostaglandin synthesis, leading to decreased inflammation.
Case Studies
- Anticancer Study : A study conducted on a series of thiazolidinone derivatives found that those with pyrazole substitutions exhibited enhanced anticancer activity compared to their non-pyrazole counterparts. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Research : Another research effort focused on synthesizing novel thiazolidinones and evaluating their antimicrobial properties against resistant strains. The results demonstrated that specific substitutions on the phenyl rings significantly increased activity against multidrug-resistant bacteria .
Properties
Molecular Formula |
C22H19N3OS3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS3/c1-2-12-28-18-10-8-15(9-11-18)20-16(13-19-21(26)23-22(27)29-19)14-25(24-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,23,26,27)/b19-13- |
InChI Key |
VNEQDHUDSJGPSY-UYRXBGFRSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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